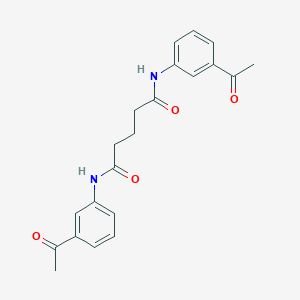

N,N'-bis(3-acetylphenyl)pentanediamide

Description

N,N'-bis(3-acetylphenyl)pentanediamide is a diamide derivative featuring a pentanediamide core linked to two 3-acetylphenyl groups. This article compares this compound with similar compounds, focusing on structural variations, synthesis, physicochemical properties, and biological activity.

Properties

Molecular Formula |

C21H22N2O4 |

|---|---|

Molecular Weight |

366.4 g/mol |

IUPAC Name |

N,N//'-bis(3-acetylphenyl)pentanediamide |

InChI |

InChI=1S/C21H22N2O4/c1-14(24)16-6-3-8-18(12-16)22-20(26)10-5-11-21(27)23-19-9-4-7-17(13-19)15(2)25/h3-4,6-9,12-13H,5,10-11H2,1-2H3,(H,22,26)(H,23,27) |

InChI Key |

QWCUSWSBDWYSJO-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)CCCC(=O)NC2=CC=CC(=C2)C(=O)C |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)CCCC(=O)NC2=CC=CC(=C2)C(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparison

The pentanediamide backbone (HOOC−(CH₂)₃−CONH−) serves as a flexible spacer in bis-aryl diamides. Substituents on the phenyl rings critically influence the compound’s properties:

Key Observations :

- Compared to 4-cyanophenyl analogs (Compound 3), the acetyl groups may reduce polarity, impacting solubility and crystallization behavior .

Physicochemical Properties

| Property | This compound (Predicted) | N,N'-bis[4-(aminoiminomethyl)phenyl]pentanediamide | N,N'-bis(4-cyanophenyl)pentanediamide | TH-701 (Bisbenzamidine) |

|---|---|---|---|---|

| Hydrophobicity | High (acetyl groups) | Low (charged amidine) | Moderate (polar cyano) | Low (charged amidine) |

| Thermal Stability | Likely stable up to 250–300°C | >300°C (decomp.) | 238–239°C | >300°C (decomp.) |

| Particle Size (in siRNA complexes) | N/A | 135–250 nm | N/A | N/A |

| Zeta Potential (siRNA complexes) | N/A | +41.2 to +52.1 mV | N/A | N/A |

Key Observations :

- Charged derivatives (e.g., amidines) form stable siRNA complexes with positive zeta potentials, critical for gene delivery .

- The acetyl groups in the target compound may reduce water solubility compared to amidine or cyano analogs, necessitating formulation adjustments for biological applications.

Anti-Parasitic Activity:

- TH-701 (pentanediamide-linked bisbenzamidine): IC₅₀ values in the nM range against Trypanosoma brucei and Pneumocystis carinii, with low cytotoxicity in A549 cells .

- Compound 2 (bis-amidine): Similar potency to TH-701, highlighting the importance of amidine groups for targeting parasitic enzymes .

Gene Delivery:

- N1,N5-di((Z)-octadec-9-en-1-yl)pentanediamide : Achieves 79–80% GFP expression in BV2 and N2a cells, outperforming Lipofectamine 2000 .

Molecular Docking:

- (2S)-2-amino-N,N'-bis[2-(5-hydroxyindol-3-yl)ethyl]pentanediamide: High Mol Dock Score (-160.37) and hydrogen bond energy (-15.233), suggesting strong receptor binding .

Key Observations :

- The target compound’s 3-acetylphenyl groups may limit electrostatic interactions critical for nucleic acid delivery but could enhance binding to hydrophobic enzyme pockets.

- Derivatives with charged groups (amidines) or bulky aromatics (acridinyl) show superior activity in parasitic and gene delivery applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.